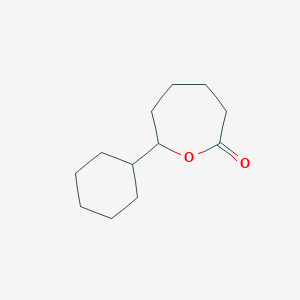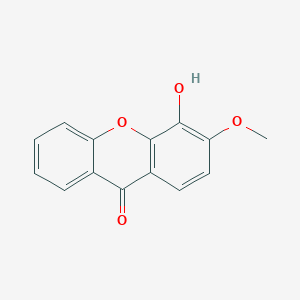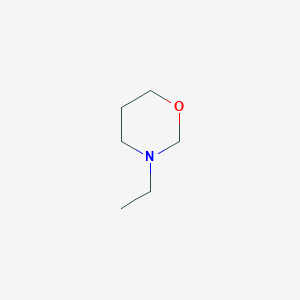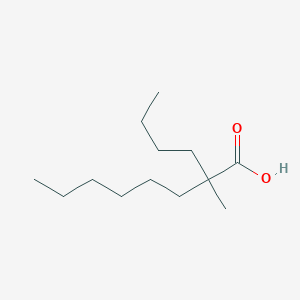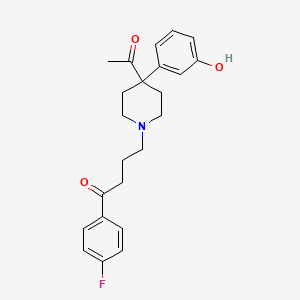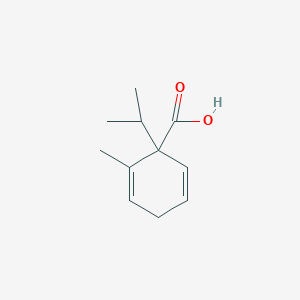![molecular formula C22H29NO B14679842 (E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine CAS No. 37599-85-2](/img/structure/B14679842.png)
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine is an organic compound that belongs to the class of imines It is characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to a methanimine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine typically involves the condensation of 4-(hexyloxy)benzaldehyde with 4-propylaniline. The reaction is carried out under anhydrous conditions, often using a solvent such as ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete condensation. After the reaction is complete, the product is purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts, such as Lewis acids, can also be employed to accelerate the reaction rate and improve the selectivity of the desired product.
化学反应分析
Types of Reactions
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine can undergo various chemical reactions, including:
Oxidation: The imine group can be oxidized to form the corresponding oxime or nitrile.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid, sulfuric acid, and halogens, along with appropriate catalysts.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
科学研究应用
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as liquid crystals and polymers.
作用机制
The mechanism of action of (E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form reversible or irreversible bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- (E)-1-[4-(Methoxy)phenyl]-N-(4-propylphenyl)methanimine
- (E)-1-[4-(Butoxy)phenyl]-N-(4-propylphenyl)methanimine
- (E)-1-[4-(Octyloxy)phenyl]-N-(4-propylphenyl)methanimine
Uniqueness
(E)-1-[4-(Hexyloxy)phenyl]-N-(4-propylphenyl)methanimine is unique due to the presence of the hexyloxy group, which imparts specific physicochemical properties, such as increased hydrophobicity and altered electronic effects
属性
CAS 编号 |
37599-85-2 |
|---|---|
分子式 |
C22H29NO |
分子量 |
323.5 g/mol |
IUPAC 名称 |
1-(4-hexoxyphenyl)-N-(4-propylphenyl)methanimine |
InChI |
InChI=1S/C22H29NO/c1-3-5-6-7-17-24-22-15-11-20(12-16-22)18-23-21-13-9-19(8-4-2)10-14-21/h9-16,18H,3-8,17H2,1-2H3 |
InChI 键 |
AGOPNGVNGQOJDN-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)CCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


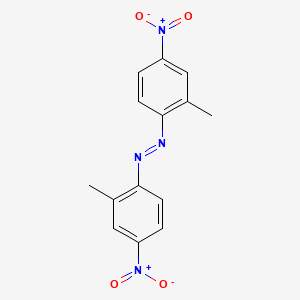
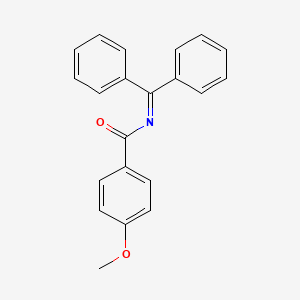
![Cyclopropanecarbonitrile, 1-(p-bromophenyl)-2-[p-(dimethylamino)phenyl]-](/img/structure/B14679778.png)
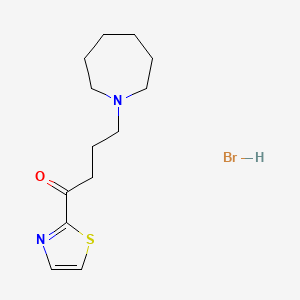
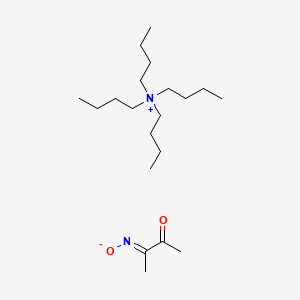
![2-[(2-Chlorophenanthridin-6-yl)amino]ethanol](/img/structure/B14679795.png)
![4-Bromo-5-[dibromo-(5-bromo-2-oxo-1,3-dioxolan-4-yl)methyl]-1,3-dioxolan-2-one](/img/structure/B14679797.png)
![3-[(4-Aminophenyl)disulfanyl]-L-alanine](/img/structure/B14679808.png)
